tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl carbamate group and a 3-fluoro-2-nitrophenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Carbamate Group: This step often involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 3-Fluoro-2-nitrophenylamino Group: This step can be achieved through a nucleophilic aromatic substitution reaction where the piperidine derivative reacts with a 3-fluoro-2-nitroaniline derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow processes to optimize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluoro group with various nucleophiles.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Ligand Design: Potential use in the design of ligands for catalysis.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(2-nitrophenylamino)piperidine-1-carboxylate
Uniqueness
The presence of the 3-fluoro-2-nitrophenylamino group distinguishes tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate from similar compounds, potentially offering unique reactivity and biological activity profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(3-fluoro-2-nitroanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-9-7-11(8-10-19)18-13-6-4-5-12(17)14(13)20(22)23/h4-6,11,18H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCAUFCZVZDIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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